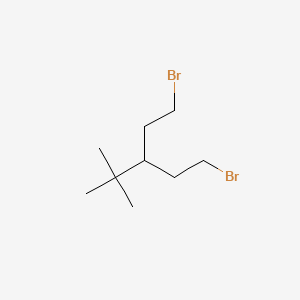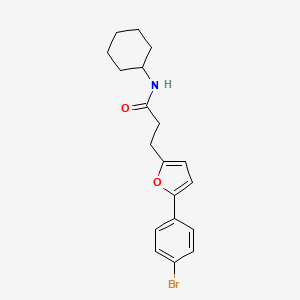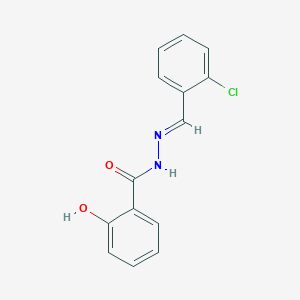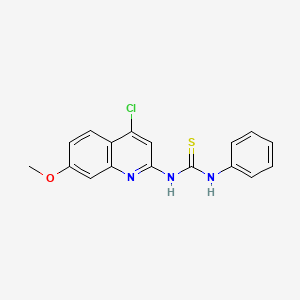
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid ist eine chemische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid beinhaltet typischerweise die Reaktion von Naphthalin-2-amin mit Pyrrolidin-2-carbonsäure unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart eines Kupplungsgases wie N,N'-Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Amidbindung zu erleichtern. Das resultierende Produkt wird dann mit Bromwasserstoffsäure behandelt, um die Hydrobromidsalzform zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflussprozesse umfassen. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen gewährleisten die Konsistenz und Reinheit des Endprodukts.
Chemische Reaktionsanalyse
Reaktionstypen
(S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Naphthalinring.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Halogenide oder Amine in Gegenwart eines geeigneten Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate des Naphthalinrings.
Reduktion: Reduzierte Formen der Amidgruppe.
Substitution: Substituierte Naphthalinderivate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide typically involves the reaction of naphthalene-2-amine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und analgetische Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of (S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (S)-N-(Naphthalen-1-yl)pyrrolidin-2-carbonsäureamid
- ®-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid
- (S)-N-(Phenyl)pyrrolidin-2-carbonsäureamid
Einzigartigkeit
(S)-N-(Naphthalen-2-yl)pyrrolidin-2-carbonsäureamid-Hydrobromid ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl des Naphthalin- als auch des Pyrrolidinrings einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
CAS-Nummer |
97216-17-6 |
|---|---|
Molekularformel |
C15H17BrN2O |
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrobromide |
InChI |
InChI=1S/C15H16N2O.BrH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 |
InChI-Schlüssel |
FANPRXOKXYXAGT-UQKRIMTDSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Br |
Kanonische SMILES |
C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)

![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)



![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

